REACTION_CXSMILES
|
[F:1][C:2]1[C:7]([B:8]([C:20]2[C:25]([F:26])=[C:24]([F:27])[C:23]([F:28])=[C:22]([F:29])[C:21]=2[F:30])[C:9]2[C:14]([F:15])=[C:13]([F:16])[C:12]([F:17])=[C:11]([F:18])[C:10]=2[F:19])=[C:6]([F:31])[C:5]([F:32])=[C:4]([F:33])[C:3]=1[F:34].CCOCC.[F:40][C:41]1[C:46]([Li:47])=[C:45]([F:48])[C:44]([F:49])=[C:43]([F:50])[C:42]=1[F:51]>CCCCCC>[F:26][C:25]1[C:20]([B-:8]([C:46]2[C:45]([F:48])=[C:44]([F:49])[C:43]([F:50])=[C:42]([F:51])[C:41]=2[F:40])([C:7]2[C:2]([F:1])=[C:3]([F:34])[C:4]([F:33])=[C:5]([F:32])[C:6]=2[F:31])[C:9]2[C:10]([F:19])=[C:11]([F:18])[C:12]([F:17])=[C:13]([F:16])[C:14]=2[F:15])=[C:21]([F:30])[C:22]([F:29])=[C:23]([F:28])[C:24]=1[F:27].[Li+:47] |f:4.5|
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Name
|
|
Quantity
|
41 mmol
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=C(C(=C1B(C1=C(C(=C(C(=C1F)F)F)F)F)C1=C(C(=C(C(=C1F)F)F)F)F)F)F)F)F
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
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reactant
|
Smiles
|
CCOCC
|
Name
|
pentafluorophenyllithium
|
Quantity
|
41 mmol
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=C(C(=C1[Li])F)F)F)F
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=C(C(=C1[B-](C1=C(C(=C(C(=C1F)F)F)F)F)(C1=C(C(=C(C(=C1F)F)F)F)F)C1=C(C(=C(C(=C1F)F)F)F)F)F)F)F)F.[Li+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |